Cas no 10299-70-4 (3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)

3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-, is a heterocyclic compound featuring a fused pyrrolopyridine core with three methyl substituents. Its structural framework is of interest in medicinal chemistry and material science due to its electron-rich aromatic system and potential for functionalization. The trimethyl substitution enhances steric and electronic properties, making it a versatile intermediate for synthesizing more complex molecules. This compound may exhibit improved stability and solubility compared to unsubstituted analogs, facilitating its use in organic synthesis and pharmaceutical research. Its rigid, planar structure also lends itself to applications in optoelectronic materials. Careful handling is advised due to potential reactivity.
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- structure
10299-70-4 structure
Product Name:3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-
CAS No:10299-70-4
MF:C10H12N2
MW:160.215682029724
CID:1134667
PubChem ID:22266836
Update Time:2025-05-20

3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-
    • 2,3,3-trimethylpyrrolo[2,3-b]pyridine
    • DTXSID10624079
    • SCHEMBL1655723
    • 10299-70-4
    • 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
    • ZVANVVABIBGZLO-UHFFFAOYSA-N
    • Inchi: 1S/C10H12N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-6H,1-3H3
    • InChI Key: ZVANVVABIBGZLO-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=N2)C(C)(C)C=1C

Computed Properties

  • Exact Mass: 160.10016
  • Monoisotopic Mass: 160.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 25.2Ų

Experimental Properties

  • PSA: 25.25

3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1519985-1g
2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine
10299-70-4
1g
$574.0 2024-04-26

3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:10299-70-4)3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-
Order Number:A988457
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:45
Price ($):517.0
Email:sales@amadischem.com

Additional information on 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-

3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- (CAS No. 10299-70-4): A Versatile Heterocyclic Compound with Broad Applications

3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- (CAS No. 10299-70-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing fused ring system belongs to the pyrrolopyridine family, a class of compounds known for their diverse biological activities and unique electronic properties. The molecular structure features a pyrrole ring fused to a pyridine moiety, with three methyl groups at positions 2, 3, and 3' contributing to its steric and electronic characteristics.

The compound's 2,3,3-trimethyl substitution pattern makes it particularly interesting for drug discovery applications. Researchers have explored its potential as a pharmacophore in medicinal chemistry, especially in the development of kinase inhibitors and central nervous system (CNS) targeting agents. Recent studies suggest that derivatives of 3H-Pyrrolo[2,3-b]pyridine may show promise in addressing neurological disorders, a hot topic in current pharmaceutical research.

In the field of organic electronics, 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has shown potential as a building block for novel materials. Its conjugated system and electron-rich nature make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics, aligning with the growing demand for sustainable energy solutions. The compound's ability to participate in π-π stacking interactions while maintaining good solubility due to its methyl groups is particularly valuable for these applications.

Synthetic approaches to 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- typically involve multi-step organic transformations. Common routes include cyclization reactions of appropriately substituted pyridine precursors or palladium-catalyzed coupling strategies. The choice of synthetic method often depends on the desired scale and purity requirements, with recent advances focusing on more sustainable and atom-economical processes.

The compound's physicochemical properties contribute to its versatility. With a molecular weight of 160.22 g/mol and moderate lipophilicity (predicted logP ~2.5), it demonstrates good membrane permeability while maintaining sufficient water solubility for biological applications. These characteristics make it an attractive scaffold for drug design, particularly for CNS-targeting compounds where blood-brain barrier penetration is crucial.

Recent patent literature reveals growing interest in 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine derivatives across multiple therapeutic areas. Pharmaceutical companies are investigating their potential in treating neurodegenerative diseases, inflammatory conditions, and certain oncological indications. The scaffold's ability to modulate various biological targets while maintaining favorable drug-like properties explains this broad interest.

In materials science, researchers are exploring the incorporation of 3H-Pyrrolo[2,3-b]pyridine cores into conjugated polymers and small-molecule semiconductors. These materials show promise for next-generation flexible electronics and wearable devices, addressing current market demands for lightweight, energy-efficient technologies. The compound's stability under various processing conditions makes it particularly suitable for these applications.

Analytical characterization of 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, while mass spectrometry provides molecular weight verification. High-performance liquid chromatography (HPLC) is commonly employed for purity assessment, especially for pharmaceutical-grade material where impurities must be carefully controlled.

The global market for pyrrolopyridine derivatives is experiencing steady growth, driven by increasing pharmaceutical R&D investment and expanding applications in materials science. As a specialized intermediate, 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine serves both research institutions and industrial-scale manufacturers. Suppliers are responding to demand by developing scalable synthesis routes and ensuring consistent quality through rigorous quality control measures.

Storage and handling recommendations for 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- emphasize protection from moisture and oxidation. While stable under normal laboratory conditions, best practices suggest storage in airtight containers under inert atmosphere for long-term preservation. These precautions maintain the compound's integrity for sensitive applications in both pharmaceutical and materials research.

Future research directions for 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine are likely to focus on several key areas. In medicinal chemistry, structure-activity relationship studies may reveal new therapeutic applications. Materials scientists continue to investigate its potential in emerging technologies like organic spintronics and bioelectronic interfaces. Additionally, green chemistry approaches to its synthesis may reduce environmental impact while maintaining cost-effectiveness.

For researchers working with 3H-Pyrrolo[2,3-b]pyridine derivatives, proper analytical method development is essential. Establishing validated HPLC or UPLC methods ensures accurate quantification and impurity profiling. Spectroscopic techniques including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary characterization data, particularly important for quality control in scale-up processes.

The intellectual property landscape surrounding pyrrolopyridine compounds continues to evolve. Recent patent filings indicate sustained innovation in both pharmaceutical and materials applications of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. Companies and academic institutions are actively protecting novel derivatives and synthetic methods, reflecting the compound's commercial potential across multiple industries.

In conclusion, 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- (CAS No. 10299-70-4) represents a valuable chemical entity with diverse applications. Its unique structural features and adaptable chemistry make it a versatile building block for both pharmaceutical and materials science research. As scientific understanding of this compound class deepens and synthetic methodologies improve, we can anticipate expanded utility across multiple cutting-edge technologies and therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10299-70-4)3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-
A988457
Purity:99%
Quantity:1g
Price ($):517.0
Email